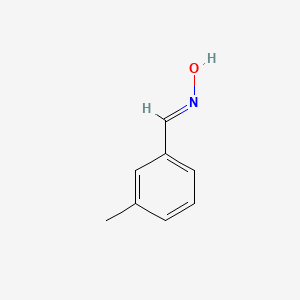
3-Methylbenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbenzaldehyde oxime is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.166. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Research Applications
Intermediate in Organic Synthesis
3-Methylbenzaldehyde oxime serves as an important intermediate in the synthesis of various organic compounds. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry studies, where it can facilitate the development of new synthetic methodologies and reaction mechanisms .
Catalytic Reactions
In organic chemistry, oximes are utilized in catalytic reactions. The unique structure of this compound allows it to participate in various chemical transformations, enhancing reaction efficiency and selectivity .
Biological Applications
Antimicrobial and Antioxidant Activities
Research indicates that oxime derivatives, including this compound, exhibit significant antimicrobial and antioxidant properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and scavenge free radicals, making them potential candidates for developing new antimicrobial agents .
Coordination Chemistry
In biological research, this compound acts as a ligand in coordination chemistry. It forms complexes with metal ions that can be studied for their biological activities, potentially leading to new therapeutic agents .
Medicinal Applications
Potential Drug Development
Oximes have been investigated for their potential medicinal properties, particularly as antidotes for poisoning by organophosphorus compounds. This compound may play a role in developing new drugs aimed at treating such intoxications due to its ability to reactivate acetylcholinesterase enzymes .
Anticancer Properties
Emerging studies suggest that certain oxime derivatives have anticancer activities. The structural attributes of this compound could be leveraged in designing compounds with enhanced efficacy against cancer cells .
Industrial Applications
Production of Fine Chemicals
In industrial settings, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as a building block for synthesizing more complex molecules, contributing to the development of various fine chemicals .
Use in Agrochemicals
The compound's derivatives are employed in creating pesticides and herbicides due to their insecticidal and herbicidal properties. This application is particularly relevant given the ongoing demand for effective agricultural chemicals with lower toxicity profiles .
Case Studies and Research Findings
Propiedades
IUPAC Name |
(NE)-N-[(3-methylphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)6-9-10/h2-6,10H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZULDSAOHKEMO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














